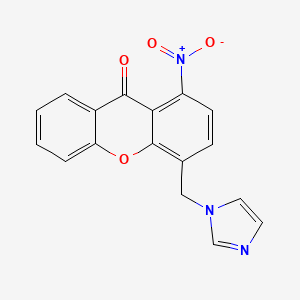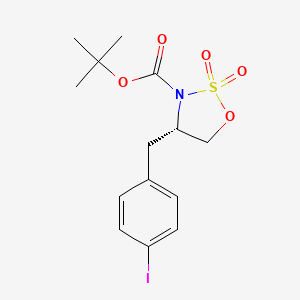
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a benzyl group substituted with an iodine atom, a Boc (tert-butoxycarbonyl) protecting group, and an oxathiazolidine ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Substitution with the 4-iodobenzyl group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce the iodine atom to a less reactive species.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate the biological activity of oxathiazolidine derivatives and their potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The iodine atom in the benzyl group can also participate in halogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
4-Iodobenzyl bromide: This compound shares the 4-iodobenzyl group but lacks the oxathiazolidine ring and Boc protecting group.
Oxathiazolidine derivatives: Other oxathiazolidine compounds may have different substituents on the ring or different protecting groups, leading to variations in their chemical reactivity and biological activity.
Boc-protected amines: Compounds with Boc-protected amines are commonly used in organic synthesis, but the presence of the oxathiazolidine ring and 4-iodobenzyl group in this compound makes it unique.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H18INO5S |
|---|---|
Molecular Weight |
439.27 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(4-iodophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
VWKWOCABOHAKGF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


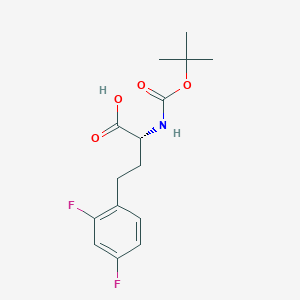
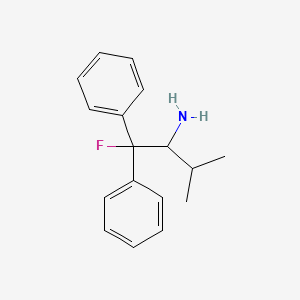
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
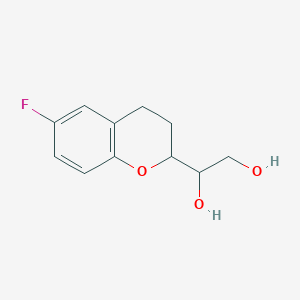
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)

